molecular formula C13H11N3S B2582297 1-phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine CAS No. 400074-67-1

1-phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine

Cat. No. B2582297
CAS RN: 400074-67-1
M. Wt: 241.31
InChI Key: WSYFYRKSZUQZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4-(2-thienyl)-1H-pyrazol-3-ylamine is a heterocyclic amine compound with a pyrazole ring and a thiophene ring connected by a phenyl group. It has a molecular formula of C11H10N2S and a molar mass of 206.27 g/mol. This compound is used in the synthesis of various pharmaceuticals and organic compounds. It is also used in scientific research applications, such as in the study of enzyme inhibition, protein-protein interactions, and other biochemical and physiological processes.

Scientific Research Applications

Pyrazole Derivatives as Heterocyclic Compounds

Pyrazole derivatives are widely acknowledged for their versatility in organic synthesis and medicinal chemistry. They serve as key intermediates in the synthesis of various heterocyclic compounds. For instance, pyrazole-based compounds have been utilized to develop a wide array of heterocycles, including imidazoles, thiazoles, and pyridines, which are pivotal in drug design and discovery due to their diverse biological activities (Gomaa & Ali, 2020).

Biodegradation and Environmental Applications

Research has also explored the environmental impact and biodegradation pathways of pyrazole derivatives. Fipronil, a phenyl-pyrazole insecticide, has been studied for its degradation mechanisms, highlighting the environmental persistence and potential toxicity of pyrazole compounds. Biodegradation using microbial strains offers a sustainable approach to mitigate the environmental impact of these compounds (Zhou et al., 2021).

Pharmacological Importance

The pharmacophore design of pyrazole derivatives has been a focal point in developing therapeutic agents targeting neurodegenerative disorders, inflammatory diseases, and viral infections. These compounds have been studied for their potential as monoamine oxidase inhibitors, anti-inflammatory, and antiviral agents, demonstrating the broad therapeutic applicability of the pyrazole scaffold in drug discovery (Mathew et al., 2013).

properties

IUPAC Name

1-phenyl-4-thiophen-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c14-13-11(12-7-4-8-17-12)9-16(15-13)10-5-2-1-3-6-10/h1-9H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYFYRKSZUQZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.